2-nitro-N'-[(2Z)-1,3,3-trimethylbicyclo[2.2.1]hept-2-ylidene]benzohydrazide
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Overview
Description
2-NITRO-N’-[(2Z)-1,3,3-TRIMETHYLBICYCLO[221]HEPTAN-2-YLIDENE]BENZOHYDRAZIDE is a complex organic compound characterized by its unique bicyclic structure and nitrobenzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-NITRO-N’-[(2Z)-1,3,3-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-YLIDENE]BENZOHYDRAZIDE typically involves the condensation of a nitrobenzohydrazide derivative with a bicyclic ketone. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. Common reagents include hydrazine derivatives and nitrobenzaldehyde.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The process may include steps such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-NITRO-N’-[(2Z)-1,3,3-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-YLIDENE]BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine, which can then participate in further functionalization.
Substitution: The hydrazone linkage can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can lead to a variety of functionalized hydrazones.
Scientific Research Applications
2-NITRO-N’-[(2Z)-1,3,3-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-YLIDENE]BENZOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-NITRO-N’-[(2Z)-1,3,3-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-YLIDENE]BENZOHYDRAZIDE involves its interaction with molecular targets through its nitro and hydrazone functionalities. These interactions can lead to the modulation of biological pathways, such as enzyme inhibition or receptor binding. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[(2Z)-1,3,3-TRIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDENE]ANILINE
- N-(2E)-3,3-DIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDENEMETHANAMINE
- PHENYL-N-[(2E)-1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDENE]METHANAMINE
Uniqueness
2-NITRO-N’-[(2Z)-1,3,3-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-YLIDENE]BENZOHYDRAZIDE is unique due to its specific combination of a nitro group and a bicyclic hydrazone structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H21N3O3 |
---|---|
Molecular Weight |
315.37 g/mol |
IUPAC Name |
2-nitro-N-[(Z)-(1,3,3-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino]benzamide |
InChI |
InChI=1S/C17H21N3O3/c1-16(2)11-8-9-17(3,10-11)15(16)19-18-14(21)12-6-4-5-7-13(12)20(22)23/h4-7,11H,8-10H2,1-3H3,(H,18,21)/b19-15+ |
InChI Key |
DXENNOBCAIEHIF-XDJHFCHBSA-N |
Isomeric SMILES |
CC\1(C2CCC(C2)(/C1=N/NC(=O)C3=CC=CC=C3[N+](=O)[O-])C)C |
Canonical SMILES |
CC1(C2CCC(C2)(C1=NNC(=O)C3=CC=CC=C3[N+](=O)[O-])C)C |
Origin of Product |
United States |
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